3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20024229
InChI: InChI=1S/C25H17ClO4/c1-14-24-21(22(13-29-24)16-3-7-17(26)8-4-16)11-20-19(12-23(27)30-25(14)20)15-5-9-18(28-2)10-6-15/h3-13H,1-2H3
SMILES:
Molecular Formula: C25H17ClO4
Molecular Weight: 416.8 g/mol

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC20024229

Molecular Formula: C25H17ClO4

Molecular Weight: 416.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C25H17ClO4
Molecular Weight 416.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C25H17ClO4/c1-14-24-21(22(13-29-24)16-3-7-17(26)8-4-16)11-20-19(12-23(27)30-25(14)20)15-5-9-18(28-2)10-6-15/h3-13H,1-2H3
Standard InChI Key XBQWLTQIIGQCNW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=O)O2)C5=CC=C(C=C5)OC

Introduction

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromene class. It features a unique fused structure combining chromene and furan rings, with a chlorophenyl group, a methoxyphenyl group, and a methyl group attached to its core. This compound has a molecular formula of C25H18ClO3 and a molecular weight of approximately 374.83 g/mol.

Biological Activities and Applications

This compound is notable for its potential biological activities and applications in medicinal chemistry. The specific arrangement of substituents on the chromene core can significantly affect its reactivity and pharmacological properties. Preliminary studies suggest that it may interact with various molecular targets, potentially involving mechanisms that are still under investigation.

Comparison with Similar Compounds

To understand the unique properties of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one, it is helpful to compare it with other compounds in the furochromene class. The following table highlights some of these comparisons:

Compound NameMolecular FormulaKey Features
5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-oneC26H20O3Lacks chlorine substituent; exhibits anti-inflammatory and anticancer properties.
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-oneC26H22O4Features dual methoxy substitutions enhancing biological activity and stability.
9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-oneC24H20O2Lacks methoxy group; additional methyl group affects properties.

Analytical Techniques and Characterization

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize the structure and purity of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one. These methods provide detailed information about the compound's molecular structure and help in assessing its chemical properties.

Potential Applications

The compound has several potential applications in scientific research, particularly in medicinal chemistry due to its unique structural attributes and versatile reactivity. Its interaction with biological targets could lead to various therapeutic applications, although further research is needed to fully understand its mechanisms of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator